PBP 2x protein
Description
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Properties
CAS No. |
128284-03-7 |
|---|---|
Molecular Formula |
C11H10O4 |
Synonyms |
PBP 2x protein |
Origin of Product |
United States |
Structural Elucidation and Domain Organization of Pbp2x
Global Architecture and Tertiary Structure
Three-Domain Organization: N-Terminal, Transpeptidase, and C-Terminal Domains
Structural studies have shown that PBP2x is organized into three main extracellular domains: an N-terminal domain, a central transpeptidase (TP) domain, and a C-terminal extension. nih.govoup.comdrugbank.com In addition to these extracellular domains, PBP2x also possesses a short N-terminal cytoplasmic tail and a single transmembrane segment that anchors it to the bacterial membrane. nih.gov
The N-terminal domain is described as elongated and "sugar tongue"-like, with a function that is not yet fully understood, although it may serve as a pedestal to position the catalytic region away from the membrane. nih.gov The central TP domain is the core catalytic region responsible for the transpeptidation reaction. nih.govoup.com The C-terminal extension is attached to the TP domain via a flexible linker region. nih.gov In S. pneumoniae, PBP2x is unique among its PBPs in harboring Penicillin-Binding Protein And Serine-Threonine-kinase Associated (PASTA) domains in its C-terminal extension. nih.govasm.org These PASTA domains consist of approximately 70 amino acids each, typically featuring three β-sheets and one α-helix. nih.gov
Topological Arrangement within the Bacterial Cell
PBP2x is a bitopic membrane protein, meaning it spans the membrane once. researchgate.net It has a small cytoplasmic tail at the N-terminus, a single transmembrane helix, and a large extracellular region comprising the N-terminal, transpeptidase, and C-terminal PASTA domains. nih.govresearchgate.net This arrangement positions the catalytic transpeptidase domain and the PASTA domains on the outer surface of the cytoplasmic membrane, where peptidoglycan synthesis occurs. nih.govoup.com PBP2x localizes to the septal site during cell division in S. pneumoniae, a process dependent on its C-terminal PASTA domains. nih.govresearchgate.net
Analysis of Constituent Domains and Functional Motifs
Each domain of PBP2x plays a specific role, with the transpeptidase domain housing the catalytic machinery.
Transpeptidase (TP) Domain: Core Catalytic Region
The transpeptidase domain of PBP2x is the enzymatic heart of the protein, responsible for catalyzing the cross-linking of peptidoglycan strands, a vital step in bacterial cell wall synthesis. nih.govmdpi.comoup.com This domain spans a significant portion of the protein sequence, roughly from amino acid positions 266 to 616 in S. pneumoniae. oup.com
Identification of Conserved Active Site Motifs (SXXK, S/YXN, K/H(S/T)G)
The catalytic activity of the transpeptidase domain relies on the presence of highly conserved amino acid motifs that form the active site. These motifs are characteristic of serine β-lactamases and other penicillin-interacting serine enzymes. uliege.beresearchgate.net The three key conserved motifs in PBP2x are:
SXXK: This motif contains the active-site serine residue that forms a covalent bond with β-lactam antibiotics. nih.govmdpi.comoup.comasm.orgresearchgate.netuliege.be In S. pneumoniae PBP2x, this is typically located around position 337 (e.g., S337). nih.govresearchgate.netuliege.bepnas.orgnih.gov
S/YXN: This motif is located downstream of the SXXK motif. mdpi.comoup.comasm.orgresearchgate.netuliege.be In S. pneumoniae PBP2x, it is found around position 395 (e.g., S395SN). researchgate.netuliege.benih.gov
K/H(S/T)G: This motif is situated towards the C-terminus of the transpeptidase domain. mdpi.comasm.orgresearchgate.netuliege.be In S. pneumoniae PBP2x, it is commonly found around position 547 (e.g., K547SG). researchgate.netuliege.benih.gov
These motifs are spatially conserved and are critical for the binding and acylation of the enzyme by β-lactam antibiotics. researchgate.netpnas.org Mutations within or flanking these motifs are frequently observed in antibiotic-resistant strains, leading to reduced affinity for β-lactams. mdpi.comoup.comasm.orgresearchgate.netpnas.org
Here is a table summarizing the conserved active site motifs in S. pneumoniae PBP2x:
| Motif | Consensus Sequence | Approximate Position in S. pneumoniae PBP2x (R6 strain) | Role in Catalysis |
| SXXK | SXXK | 337-340 researchgate.netuliege.benih.gov | Contains the active-site serine for covalent binding. nih.govmdpi.comoup.comasm.orgresearchgate.netuliege.be |
| S/YXN | S/YXN | 395-397 researchgate.netuliege.benih.gov | Involved in active site structure and function. |
| K/H(S/T)G | K/H(S/T)G | 547-549 researchgate.netuliege.benih.gov | Contributes to the active site architecture. |
Structural Homology to Serine β-Lactamases
PBPs, including PBP2x, belong to the superfamily of serine penicillin-recognizing enzymes, which also includes serine β-lactamases. drugbank.comuliege.beesrf.frresearchgate.netresearchgate.net These enzyme families share structural and sequence similarities, suggesting a common evolutionary origin. drugbank.comuliege.beresearchgate.netresearchgate.net Both PBPs and serine β-lactamases utilize an active-site serine residue to interact with β-lactam compounds. uliege.beresearchgate.netresearchgate.net
Despite the shared features, there are also key differences, particularly in their catalytic mechanisms. While PBPs form a relatively stable acyl-enzyme complex with β-lactams, leading to enzyme inhibition, β-lactamases rapidly hydrolyze the acyl-enzyme complex, thus inactivating the antibiotic. researchgate.netresearchgate.net The transpeptidase domain of PBP2x shows structural similarities to class A β-lactamases, although with low structural homology in some comparisons. nih.govpnas.orgnih.gov Differences in specific residues and structural features contribute to the distinct enzymatic activities and the outcome of their interaction with β-lactam antibiotics. For instance, the absence of an unambiguous deacylation machinery in PBP2x, unlike in class A β-lactamases, contributes to the stability of the acyl-enzyme complex. researchgate.netnih.gov Research findings indicate that specific amino acid alterations in PBP2x can influence the deacylation rate, mimicking aspects of β-lactamase activity and contributing to resistance. researchgate.net
Penicillin-Binding Protein 2x (PBP2x) is a crucial bacterial enzyme, particularly in Streptococcus pneumoniae, where it plays an essential role in peptidoglycan biosynthesis, a vital component of the bacterial cell wall nih.govnih.gov. As a high molecular weight (HMW) penicillin-binding protein belonging to class B, PBP2x functions as a monofunctional transpeptidase, catalyzing the peptide cross-linking of adjacent glycan chains within the peptidoglycan structure nih.govoup.com. This process is fundamental for maintaining cell wall integrity and is the primary target of β-lactam antibiotics like penicillin oup.comcsic.es. The inhibition of PBP2x by these antibiotics disrupts cell wall synthesis, ultimately leading to bacterial cell lysis nih.gov.
Structurally, PBP2x is a bitopic membrane protein with domains located both within the cytoplasm and extending into the extracellular space nih.gov. Its structural elucidation, notably the crystal structure of a soluble derivative from S. pneumoniae, has revealed a multi-domain organization critical for its function and interaction with antibiotics nih.govdrugbank.com.
Molecular Mechanisms of Pbp2x Enzymatic Activity
Catalytic Transpeptidase Function in Peptidoglycan Cross-Linking
PBP2x catalyzes the transpeptidation reaction, which involves the cleavage of a terminal D-Ala-D-Ala bond in a peptidoglycan precursor peptide stem and the formation of a new peptide bond between the carbonyl group of the penultimate D-alanine and the amino group of a cross-linking peptide (often a lysine (B10760008) or a diamino acid) on an adjacent glycan strand. researchgate.netnih.gov
The active site of PBP2x, located within the transpeptidase domain, is responsible for recognizing and binding the peptidoglycan substrates. oup.com The active site is nestled within an elongated cleft. researchgate.net Key to this recognition are conserved amino acid motifs characteristic of penicillin-interacting serine enzymes: SXXK, SXN, and KT(S)G. oup.comfrontiersin.orguliege.be The serine residue within the SXXK motif acts as the catalytic serine. frontiersin.orguliege.be
Structural studies have provided insights into how PBP2x interacts with its substrates and inhibitors. The binding of nascent peptidoglycan by PBP2x involves the complexation of a pentapeptide stem at an allosteric site located in the PASTA domains. acs.orgrcsb.orgnih.govresearchgate.net This initial binding event at the allosteric site is proposed to predispose a third pentapeptide stem in the same nascent peptidoglycan strand for entry into the active site for the transpeptidation reaction. acs.orgrcsb.orgnih.govresearchgate.netresearchgate.net This complexation of two pentapeptide stems in the same peptidoglycan strand serves as a recognition motif for the nascent peptidoglycan, which is critical for the cell-wall cross-linking reaction. acs.orgrcsb.orgnih.govresearchgate.netresearchgate.net
The interaction with β-lactam antibiotics, which are structural mimics of the D-Ala-D-Ala terminus of the peptidoglycan substrate, also provides information about the active site. researchgate.netoup.com Crystal structures of PBP2x in complex with β-lactams show the antibiotic covalently bound to the active-site serine. nih.gov Interestingly, in some cases, a second antibiotic molecule has been observed binding noncovalently to a site distinct from the active site, sometimes in the PASTA domains. nih.govpnas.org This suggests potential allosteric interactions.
The catalytic mechanism initiated by PBP2x involves the acylation of the active site serine residue (Ser337 in S. pneumoniae PBP2x) by the peptidoglycan precursor. researchgate.netoup.comfrontiersin.org This occurs through a nucleophilic attack by the hydroxyl group of the serine on the carbonyl carbon of the terminal D-Ala-D-Ala bond of the donor peptide stem. researchgate.netnih.gov This reaction cleaves the D-Ala-D-Ala bond and forms a covalent acyl-enzyme intermediate, with the enzyme being acylated by the peptide fragment. researchgate.netnih.gov
β-lactam antibiotics inhibit PBP2x by mimicking this natural substrate and forming a stable, inactive acyl-enzyme complex with the active site serine. researchgate.netuliege.beoup.comasm.orgcore.ac.uk The stability of this acyl-enzyme complex is significantly higher than that formed with the natural substrate, effectively inhibiting the transpeptidase activity and leading to bacterial cell death. researchgate.netresearchgate.netresearchgate.net
Following the formation of the acyl-enzyme intermediate with the natural peptidoglycan substrate, a deacylation step is required to regenerate the free enzyme and release the cross-linked peptidoglycan. This typically involves a nucleophilic attack by the amino group of the acceptor peptide on the carbonyl carbon of the acylated serine, forming the peptide cross-link and releasing the enzyme.
In the case of β-lactam inhibition, the acyl-enzyme complex is generally very stable, and the deacylation (hydrolysis) rate is very slow. researchgate.netoup.comuliege.beresearchgate.netresearchgate.net This slow deacylation is what makes β-lactam antibiotics effective inhibitors. researchgate.netresearchgate.netresearchgate.net
However, alterations in PBP2x, particularly in resistant strains, can affect deacylation kinetics. Some resistant variants of PBP2x exhibit significantly faster deacylation rates of the acyl-enzyme complex formed with β-lactams. oup.comnih.gov For instance, studies have shown a substantial increase in the deacylation rate constant (k3) for penicillinoyl-PBP2x and cefotaxime-PBP2x complexes in resistant strains compared to susceptible strains. nih.gov This faster deacylation contributes to resistance by allowing the enzyme to be more rapidly regenerated and resume its essential peptidoglycan synthesis function despite the presence of the antibiotic. oup.comnih.gov
Research suggests that specific amino acid substitutions, such as M339F, can significantly increase deacylation rates. oup.comasm.org Comparisons with class A β-lactamases, which efficiently hydrolyze β-lactams, have revealed that while PBP2x shares structural similarities in the active site, it lacks the unambiguous deacylation machinery found in β-lactamases, such as a catalytic glutamate (B1630785) residue in an analogous position to Glu166 in TEM-1 β-lactamase. researchgate.netnih.govnih.gov However, mutations introducing acidic residues in positions analogous to this catalytic glutamate in β-lactamases have been shown to increase the deacylation rate of PBP2x. nih.govresearchgate.net
Kinetic studies have characterized the acylation and deacylation rates of PBP2x. The interaction with penicillin-G has been described as a two-step acylation process involving the formation of a noncovalent complex followed by acylation. nih.gov The acylation efficiency (k2/Kd) of PBP2x can be significantly reduced in resistant variants, primarily due to a decrease in the acylation rate (k2). nih.gov Concurrently, an increase in the deacylation rate (k3) further contributes to resistance. oup.comnih.gov
Data on the kinetics of PBP2x interactions with β-lactams highlight the differences between susceptible and resistant strains:
| PBP2x Strain Type | Antibiotic | Kd (mM) | k2 (s⁻¹) | k2/Kd (M⁻¹s⁻¹) | k3 (s⁻¹) |
| Susceptible | Penicillin-G | 0.9 | 180 | 200,000 | 8 x 10⁻⁶ |
| Resistant (PBP2xR) | Penicillin-G | 4 | 0.56 | 137 | 5.7 x 10⁻⁴ |
| Susceptible | Cefotaxime (B1668864) | N/A | N/A | N/A | 3.5 x 10⁻⁶ |
| Resistant (PBP2xR) | Cefotaxime | N/A | N/A | N/A | 3 x 10⁻⁴ |
This table illustrates that resistant PBP2x variants exhibit a significantly lower acylation efficiency and a substantially higher deacylation rate compared to susceptible PBP2x. nih.gov
Acylation Mechanism at the Active Site Serine
Interaction with Peptidoglycan Substrates and Precursors
PBP2x interacts specifically with peptidoglycan substrates and precursors to carry out its transpeptidase function. This interaction is not limited to the active site but also involves other domains of the protein.
PBP2x catalyzes the cross-linking of glycan strands via their attached peptide side chains. The enzyme shows specificity for the pentapeptide stems that are part of the nascent peptidoglycan strands. acs.orgrcsb.orgnih.govresearchgate.net The transpeptidation reaction involves the recognition of a donor peptide stem, typically ending in D-Ala-D-Ala, and an acceptor peptide, which receives the cleaved peptide fragment. researchgate.netnih.gov
The precise structural requirements for optimal substrate recognition involve the proper positioning of both the donor and acceptor stems within the active site cleft. researchgate.net While the active site accommodates the terminal D-Ala-D-Ala of the donor peptide for acylation, the interaction with the acceptor peptide is also crucial for the subsequent deacylation and cross-link formation.
Recent research has highlighted the role of allosteric regulation in PBP2x activity, mediated by the binding of peptidoglycan fragments to sites outside the main active site. The PASTA (Penicillin-Binding Protein And Serine-Threonine-kinase Associated) domains located in the C-terminal extension of PBP2x have been identified as an allosteric binding site for peptidoglycan fragments. acs.orgrcsb.orgnih.govresearchgate.netresearchgate.netpnas.orgnih.govasm.org
Binding of a pentapeptide stem to this allosteric site in the PASTA domains is proposed to induce conformational changes that facilitate the binding of another pentapeptide stem from the same glycan strand to the active site, thereby promoting the transpeptidation reaction. acs.orgrcsb.orgnih.govresearchgate.netresearchgate.net This allosteric mechanism suggests that the catalytic activity of PBP2x, and potentially other PBPs, can be stimulated by the binding of peptidoglycan. oup.compnas.org
Studies involving mutations or deletions in the PASTA domains have demonstrated their importance for β-lactam binding and the proper localization of PBP2x within the bacterial cell, further supporting their role in interacting with peptidoglycan or associated factors. researchgate.netresearchgate.netnih.govasm.orgnih.gov The interaction with peptidoglycan fragments at the allosteric site appears to be a critical step in the molecular recognition of nascent peptidoglycan by PBP2x, essential for efficient cell wall cross-linking. acs.orgrcsb.orgnih.govresearchgate.netresearchgate.net
Compound Names and PubChem CIDs
Specificity for Pentapeptide Stems and Glycan Strands
PBP2x Participation in Septal Cell Wall Synthesis
PBP2x plays a dedicated and essential role in the synthesis of the septal peptidoglycan during bacterial cell division. asm.orgresearchgate.netfrontiersin.orgasm.org This process is distinct from the peripheral peptidoglycan synthesis that contributes to cell elongation. asm.orgresearchgate.netfrontiersin.orgasm.org Studies involving the depletion or inhibition of PBP2x activity have demonstrated severe morphological defects, consistent with a failure in septum formation and cell division. nih.govasm.org For instance, depletion of PBP2x in S. pneumoniae can result in lemon-shaped or elongated cells with thickened midcell regions, while depletion of PBP2b (involved in peripheral synthesis) leads to different morphologies like long chains of lentil-shaped cells. asm.org
Integration and Function within the Divisome Complex
PBP2x is an integral component of the divisome, a multi-protein complex responsible for orchestrating bacterial cell division. nih.govuniprot.orgroyalsocietypublishing.org The divisome assembles at the midcell of the dividing bacterium and includes a variety of proteins involved in Z-ring formation, membrane invagination, and peptidoglycan synthesis and remodeling. frontiersin.orgroyalsocietypublishing.org
PBP2x localizes to the midcell region throughout the cell cycle and remains at the constricting septum during later stages of division. nih.govasm.orgnih.gov Its localization to the division site is dependent on its C-terminal PASTA domains, which are thought to interact with peptidoglycan and potentially other divisome components. nih.govnih.govnih.gov Research suggests that the transmembrane and cytoplasmic domains of PBP2x are also important for interactions with other divisome proteins, extending beyond simple membrane anchoring. researchgate.netnih.gov
Within the divisome, PBP2x functions as part of a key peptidoglycan synthase complex, specifically the FtsW-PBP2x complex in Streptococcus pneumoniae. frontiersin.org FtsW is a transmembrane glycosyltransferase that works in conjunction with PBP2x to synthesize septal peptidoglycan. pnas.orgfrontiersin.org This complex moves circumferentially around the septal FtsZ ring, driving the invagination process. frontiersin.org
Cooperative Activity with Other Peptidoglycan-Synthesizing Enzymes
While PBP2x is a primary enzyme for septal transpeptidation, its activity is coordinated with other enzymes involved in peptidoglycan synthesis and remodeling within the divisome. Although Class A PBPs were traditionally thought to be intrinsic components of the divisome, recent findings suggest they may have more autonomous roles in modifying existing peptidoglycan synthesized by complexes like FtsW-PBP2x. pnas.org
In S. pneumoniae, the FtsW-PBP2x complex is mainly responsible for septal peptidoglycan synthesis, while the RodA-PBP2b complex primarily handles peripheral synthesis. frontiersin.org However, septal and peripheral synthesis can occur concurrently during most of the cell cycle. frontiersin.org
Studies using techniques like 3D-SIM microscopy have shown that PBP2x localizes to the division septa, forming rings that can be distinct from or concentric with rings formed by other proteins like FtsZ and PBP1a at different stages of division. frontiersin.orgroyalsocietypublishing.orgnih.gov For example, PBP2x and PBP1a localize similarly in predivisional cells, but PBP1a may lag behind PBP2x during septal constriction, suggesting distinct or sequential roles. pnas.org
The cooperative activity involves not only the synthesis of new peptidoglycan by complexes like FtsW-PBP2x but also the potential remodeling of this nascent peptidoglycan by other enzymes, including Class A PBPs. pnas.org This intricate coordination ensures the proper formation and maturation of the septal cell wall, which is essential for successful cell division and maintaining cell shape. nih.gov
Below is a table summarizing key characteristics of PBP2x discussed:
| Feature | Description |
| Primary Function | Monofunctional Transpeptidase |
| Role in Cell Division | Essential for Septal Cell Wall Synthesis |
| Associated Complex | Divisome (specifically as part of the FtsW-PBP2x complex) |
| Localization | Midcell, Septum |
| Key Domains for Localization | C-terminal PASTA domains, Transmembrane and Cytoplasmic domains |
| Cooperative Partners | FtsW (Glycosyltransferase), other Divisome components, potentially Class A PBPs |
Genetic Determinants and Regulatory Aspects of Pbp2x
Gene Organization and Transcriptional Control of pbp2x
The expression and regulation of the gene encoding PBP2x (pbp2x) are integral to understanding its role in bacterial physiology and antibiotic resistance.
Chromosomal Location and Gene Cluster Association
The pbp2x gene is located on the chromosome of Streptococcus pneumoniae. nih.gov In S. pneumoniae, PBP2x functions as part of the divisome machinery responsible for synthesizing the septal cross wall during cell division. uniprot.org Comparative genomic analyses suggest that the genetic environment of pbp2x is relatively conserved across several Streptococcus species, including S. gordonii, S. mitis, and S. pyogenes, with pbp1a, pbp1b, and pbp2x often sharing proximity on the chromosome. asm.org
Transcriptional Regulation and Expression Profiles
While alterations in PBP2x protein levels are observed in some antibiotic-resistant S. pneumoniae strains, the transcription of the pbp2x gene itself may not always be significantly affected. mdpi.comnih.govresearchgate.net Studies on cefotaxime-resistant laboratory mutants of S. pneumoniae have indicated that reduced amounts of PBP2x are likely due to post-transcriptional regulatory mechanisms rather than changes in gene transcription. mdpi.comnih.govresearchgate.net
Genetic Polymorphisms and Allelic Variation in pbp2x
Genetic variation within the pbp2x gene is a primary mechanism by which Streptococcus pneumoniae develops resistance to beta-lactam antibiotics. This variation manifests in distinct ways, including the acquisition of large genetic blocks and the accumulation of point mutations.
Mosaic Gene Structures and Recombination Events
A hallmark of beta-lactam resistance in clinical isolates of S. pneumoniae is the presence of mosaic pbp genes, including pbp2x. mdpi.comfrontiersin.orgetflin.comnih.govnih.govasm.orgresearchgate.netd-nb.inforesearchgate.netplos.orgfrontiersin.org These mosaic structures arise from horizontal gene transfer and homologous recombination events, primarily with genes from closely related streptococcal species within the Mitis group, such as S. mitis and S. oralis. mdpi.cometflin.comnih.govnih.govasm.orgresearchgate.netd-nb.inforesearchgate.net The result is a pbp2x gene composed of sequence fragments of varying lengths that can differ significantly (up to 10% at the amino acid level) from the PBP2x sequences found in sensitive pneumococcal strains. mdpi.comnih.gov This process generates a high degree of allelic variation, with many different mosaic pbp2x variants circulating in resistant pneumococcal populations. nih.gov The acquisition of these mosaic blocks leads to the expression of PBP2x proteins with reduced binding affinity for beta-lactam antibiotics. etflin.comresearchgate.netresearchgate.net
Single Nucleotide Polymorphisms (SNPs) and Amino Acid Substitutions
Within the pbp2x gene, single nucleotide polymorphisms (SNPs) lead to amino acid substitutions in the PBP2x protein that are critical for reduced antibiotic susceptibility. frontiersin.orgetflin.comnih.govoup.comresearchgate.net These substitutions often occur within or near the conserved motifs located in the transpeptidase domain of PBP2x, which form the active site responsible for binding beta-lactam antibiotics. frontiersin.orgnih.govresearchgate.netoup.comnih.govoup.com The three conserved motifs are typically represented as SXXK, SXN, and KS/TG. frontiersin.orgnih.govoup.com
Numerous specific amino acid substitutions in PBP2x have been associated with varying levels of beta-lactam resistance. For example, substitutions at position T338 (such as T338A, T338P, and T338G) and Q552E (sometimes referred to as Q554E depending on numbering) are frequently observed in resistant clinical isolates and have been shown to be important for resistance development. frontiersin.orgnih.govresearchgate.netoup.comresearchgate.net Another substitution, T550A, has been found in laboratory mutants selected with cephalosporins and affects the acylation efficiency of the protein for cefotaxime (B1668864). researchgate.net
Studies analyzing large collections of S. pneumoniae isolates have revealed a high diversity of substitutions across the transpeptidase domain of PBP2x. One study identified 98 different substitutions at 73 amino acid positions within a 338-amino acid region of PBP2x in a collection of isolates. frontiersin.org The number and specific combination of these substitutions contribute to the level and spectrum of beta-lactam resistance. For instance, specific substitutions like M339F, E378A, M400T, and Y595F have been identified as characteristic of certain multidrug-resistant pneumococcal clones. asm.org
The distribution and frequency of these substitutions can vary depending on the penicillin MIC of the isolates. For example, a study showed that the number of detectable substitution sites in PBP2x was higher in strains with elevated penicillin MICs compared to susceptible strains. frontiersin.org
Below is a representation of some frequently reported amino acid substitutions in S. pneumoniae PBP2x associated with beta-lactam resistance, based on research findings:
| Amino Acid Position (relative to mature protein) | Wild-type Residue | Common Substitutions | Associated Phenotype/Notes | Source(s) |
| 338 | Threonine (T) | Alanine (A), Proline (P), Glycine (G) | Important for resistance, particularly to oxacillin (B1211168). Located near the active site S337. | frontiersin.orgnih.govoup.com |
| 550 | Threonine (T) | Alanine (A) | Found in laboratory mutants selected with cephalosporins; affects cefotaxime acylation. | researchgate.net |
| 552 (or 554) | Glutamine (Q) | Glutamic acid (E) | Important for resistance development; located near the active site. | researchgate.netresearchgate.net |
| 339 | Methionine (M) | Phenylalanine (F) | Found in specific resistant clones (e.g., ST271). | asm.org |
| 378 | Glutamic acid (E) | Alanine (A) | Found in specific resistant clones (e.g., ST271). | asm.org |
| 400 | Methionine (M) | Threonine (T) | Found in specific resistant clones (e.g., ST271). | asm.org |
| 595 | Tyrosine (Y) | Phenylalanine (F) | Found in specific resistant clones (e.g., ST271). | asm.org |
Note: Amino acid numbering may vary slightly between different strains or studies.
Post-Translational Modifications and Protein Stability
Beyond genetic sequence variations, post-translational modifications and factors affecting protein stability can influence the functional levels of PBP2x. As mentioned earlier, reduced amounts of PBP2x observed in some resistant strains are not due to decreased transcription but rather post-transcriptional regulation. mdpi.comnih.govresearchgate.net
Furthermore, specific mutations within the PBP2x protein itself can impact its stability. A study identified a mutation (Ala707Asp) in the C-terminal PASTA2 domain of PBP2x that led to protein destabilization and reduced cellular amounts. nih.gov The PASTA domains of PBP2x are also involved in its localization to the division site. nih.gov PBP2x is synthesized with an unprocessed signal sequence followed by a membrane-anchoring segment, which is relevant to its cellular localization and function as a membrane-attached protein involved in cell wall synthesis. oup.comuniprot.orguniprot.orgrcsb.org While the acylation of the active site serine by beta-lactams is a key interaction, other potential post-translational modifications beyond degradation and signal peptide processing are less extensively documented in the provided research findings. umn.eduacs.org
Influence of Proteolytic Cleavage and Chaperone Interactions (e.g., HtrA)
Proteolytic cleavage plays a significant role in regulating the cellular levels of PBP 2x, particularly altered variants associated with antibiotic resistance. The serine protease HtrA (High-temperature requirement A) has been identified as a key mediator of PBP 2x degradation in S. pneumoniae mdpi.comnih.govfrontiersin.orgresearchgate.net.
HtrA is a heat shock protein that functions as both a protease and a chaperone, involved in protein quality control frontiersin.orgfrontiersin.org. Its activity is regulated by the CiaRH two-component system mdpi.comnih.govfrontiersin.org. Mutations in the ciaH gene, leading to enhanced gene expression mediated by the response regulator CiaR, can result in increased HtrA levels mdpi.comnih.gov. Studies have shown that HtrA is responsible for the degradation of altered PBP 2x variants found in cefotaxime-resistant laboratory mutants mdpi.comnih.govresearchgate.net. For instance, in mutant strains with two or four mutations in the penicillin-binding domain of PBP 2x, reduced amounts of the protein were observed, which was attributed to HtrA-mediated degradation mdpi.comnih.gov. Deletion or inactivation of HtrA proteolytic activity in these mutants led to increased amounts of the altered PBP 2x protein mdpi.comnih.govresearchgate.net.
HtrA's role extends beyond simple degradation; it can also function as a chaperone and participate in protein folding reactions nih.govfrontiersin.org. While HtrA degrades altered PBP 2x, a GFP-tagged altered PBP 2x fusion protein still localized at the septum in the absence of HtrA, suggesting that HtrA's primary impact in this context is on protein stability rather than localization mdpi.comnih.govresearchgate.net.
Research findings highlight the critical balance between PBP 2x production and HtrA-mediated degradation. Quantitative Western blotting revealed that the amount of PBP 2x in certain resistant strains was significantly less than in the parental sensitive strain, indicating substantial degradation by HtrA mdpi.comnih.govresearchgate.net.
Impact on Protein Folding and Functional Integrity
The functional integrity of PBP 2x is intrinsically linked to its proper folding and three-dimensional structure. PBP 2x, like other high-molecular-mass PBPs, has a complex structure typically consisting of an N-terminal transmembrane domain, a transpeptidase domain, and C-terminal domains, including PASTA domains in the case of PBP 2x from S. pneumoniae researchgate.netnih.govoup.com. The transpeptidase domain contains the active site with conserved motifs essential for catalytic activity and beta-lactam binding nih.govnih.govuniprot.org.
The functional consequences of misfolding or reduced stability can include decreased catalytic activity and reduced affinity for beta-lactam antibiotics asm.orgetflin.comresearchgate.net. While altered PBP 2x variants confer antibiotic resistance by reducing antibiotic binding, their functional capacity in peptidoglycan synthesis might also be impaired nih.gov. The presence of a functional CiaRH regulatory system, which controls HtrA levels, appears to be important for tolerating these functionally compromised PBP 2x variants in resistant strains, potentially by managing protein quality control nih.gov. Disruption of the CiaRH system in pbp2x mutants can lead to severe growth defects and enhanced autolysis, indicating that the regulatory network is crucial for maintaining cellular homeostasis when altered PBP 2x is present nih.gov.
Data Table
| Protein/System | Role in PBP 2x Regulation/Function | Key Findings | Relevant Citations |
| PBP 2x | Essential enzyme in peptidoglycan synthesis, primary beta-lactam target. | Localizes to division site; vital for growth. Alterations confer resistance. | asm.orgresearchgate.netfrontiersin.orgnih.govuniprot.org |
| HtrA | Serine protease and chaperone. | Degrades altered PBP 2x variants; involved in protein quality control. Regulated by CiaRH. | mdpi.comnih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov |
| CiaRH System | Two-component regulatory system. | Regulates HtrA expression. Important for tolerating altered PBP 2x variants. | nih.govmdpi.comnih.gov |
| PASTA Domains (on PBP 2x) | Involved in localization and potentially stability. | Mutation in PASTA2 domain can lead to destabilization and HtrA susceptibility. | nih.govnih.gov |
Pbp2x in the Context of Bacterial Cell Biology
Localization Dynamics and Cellular Distribution
PBP2x exhibits specific localization patterns within the bacterial cell, which are intricately linked to its function in peptidoglycan synthesis during cell division.
Septal Localization during Cell Division
PBP2x is primarily localized at the septum, the site where new cell wall is synthesized to divide the daughter cells. vt.edunih.gov This septal localization is crucial for its role in synthesizing the peptidoglycan required for septum formation. In Streptococcus pneumoniae, PBP2x is a key component of the divisome, the multi-protein complex responsible for cell division. nih.gov It arrives at the division site after the initial assembly of the FtsZ ring and associated proteins like FtsA. asm.org As septation progresses, the PBP2x ring separates towards the centers of the constricting septa, while the peripheral peptidoglycan machinery, including PBP2b, remains peripheral. biorxiv.org
Protein-Protein Interactions within Cellular Complexes
PBP2x functions within larger protein complexes, interacting with both other PBPs and non-PBP components of the divisome to coordinate cell wall synthesis and cell division.
Association with Other PBPs (e.g., PBP1a, PBP2b)
In S. pneumoniae, PBP2x interacts with other PBPs, notably PBP1a and PBP2b. asm.orgplos.org While PBP2x is primarily involved in septal peptidoglycan synthesis, and PBP2b in peripheral synthesis, there is evidence of their coordinated action and potential interplay. asm.orgnih.govfrontiersin.org Mutations in PBP2x and PBP2b, often combined with alterations in PBP1a, are key contributors to β-lactam resistance, indicating functional interactions. asm.orgfrontiersin.orgnih.govresearchgate.net Studies suggest that PBP2x and PBP1a may interact on some level, and alterations in both PBPs in resistant strains might have evolved to ensure their cooperation. nih.gov Compensatory mutations in PBP1a and PBP2x can also ameliorate fitness costs associated with PBP2b mutations, potentially through increased protein stability and altered localization, further supporting inter-PBP functional relationships. plos.org
Interplay with Non-PBP Components of the Divisome (e.g., FtsW)
PBP2x is a core component of the divisome and interacts directly with non-PBP proteins essential for cell division. A crucial interaction is with FtsW, a SEDS family glycosyltransferase. frontiersin.orgpnas.orgmdpi.com The FtsW-PBP2x complex is the primary machinery for septal peptidoglycan synthesis in S. pneumoniae. frontiersin.orgpnas.org FtsW's glycosyltransferase activity is dependent on its interaction with its cognate class B PBP, PBP2x. mdpi.combiorxiv.org This complex moves directionally along the septal ring, and its movement is driven by peptidoglycan synthesis itself, rather than being directly dependent on FtsZ treadmilling. biorxiv.orgnih.gov Other divisome components, such as DivIC, may also be involved in the recruitment or regulation of the FtsW-PBP2x complex. frontiersin.org The interaction between FtsW and PBP2x is critical for the activity and proper localization of the septal peptidoglycan synthesis machinery. mdpi.com
Physiological Consequences of PBP2x Dysfunction
Dysfunction of PBP2x, whether through genetic mutation or antibiotic inhibition, has significant physiological consequences for bacterial cells, primarily affecting cell division and morphology. PBP2x is essential for the growth of S. pneumoniae, and its depletion or inactivation leads to severe morphological alterations. asm.orgnih.govmdpi.com Inhibition of PBP2x by antibiotics like methicillin (B1676495) or oxacillin (B1211168) results in cell elongation and inhibition of septum closure. asm.orgmdpi.compnas.org Depletion of PBP2x can lead to cell enlargement and lysis, highlighting its critical role in maintaining cell integrity during division. asm.orgmdpi.com Mutations in PBP2x are a primary mechanism of resistance to β-lactam antibiotics, leading to reduced affinity for these drugs. asm.orgfrontiersin.org Alterations in the active site and other domains, such as the PASTA domains, can affect β-lactam binding. asm.org The level of resistance often correlates with the degree of reduced affinity of PBP2x for the antibiotic. asm.org Furthermore, mutations in PBP2x can impact cellular growth, particularly in the absence of functional regulatory systems like CiaRH. nih.gov
Data Table: Key Interactions and Localizations of PBP2x
| Interaction Partner / Localization | Cellular Location | Functional Role | Relevant Section |
| Septum | Mid-cell | Site of septal peptidoglycan synthesis | 5.1.1 |
| FtsW | Septum | Forms core septal PG synthesis complex with PBP2x | 5.2.2 |
| PBP1a | Septum / Peripheral? | Potential interaction, involved in resistance development | 5.2.1 |
| PBP2b | Peripheral | Primarily peripheral PG synthesis, interacts with RodA | 5.2.1 |
| PASTA domains | C-terminus | Required for septal localization, affects β-lactam binding | 5.1.2 |
| Cytoplasmic domain | Cytoplasm | Involved in interactions with divisome components | 5.1.2 |
Compound Table
| Name | Nature | PubChem CID |
| PBP2x protein | Protein | N/A |
Impact on Cell Morphology and Integrity
PBP2x plays a direct role in determining and maintaining bacterial cell morphology, particularly in species like S. pneumoniae. As a primary enzyme in septal peptidoglycan synthesis, its proper function is vital for the formation of the new cell wall during division. uniprot.orgasm.orgpnas.orgpnas.orgbiorxiv.org Alterations or depletion of PBP2x levels can lead to significant changes in cell shape.
Studies in S. pneumoniae have demonstrated that depletion of PBP2x expression results in altered cell morphology, including the formation of lemon-shaped and some elongated cells with a thickened midcell region. asm.org This contrasts with the effect of depleting PBP2b, another essential class B PBP in S. pneumoniae involved in peripheral cell wall synthesis, which leads to the formation of long chains of lentil-shaped cells. asm.org This highlights the distinct roles of PBP2x and PBP2b in directing specific aspects of cell wall synthesis and, consequently, cell shape.
Mutations in the pbp2x gene can also impact cell morphology. For instance, point mutations in PBP2x, such as those at position T338, have been shown to impair PBP2x function and lead to morphological changes, particularly in the absence of a functional CiaRH regulatory system. asm.orgnih.gov These findings underscore the importance of PBP2x activity and proper localization for maintaining the characteristic ovococcal shape of S. pneumoniae. asm.orgpnas.org
Research findings illustrating the morphological impact of PBP2x depletion are presented in the table below, based on observations in Streptococcus pneumoniae strains:
| Strain/Condition | Primary PBP Affected | Observed Cell Morphology | Reference |
| S. pneumoniae R6 (Undepleted) | None | Normal ovococcal shape | asm.orgresearchgate.net |
| S. pneumoniae R6 (PBP2x Depleted) | PBP2x | Lemon-shaped and elongated cells with thickened midcell | asm.orgresearchgate.net |
| S. pneumoniae R6 (PBP2b Depleted) | PBP2b | Long chains of lentil-shaped cells | asm.orgnih.gov |
These observations provide clear evidence of PBP2x's specific role in septal peptidoglycan synthesis and its critical contribution to defining the proper cell shape and maintaining cell integrity during division.
Effects on Bacterial Growth and Viability
PBP2x is an essential protein for bacterial growth and survival in Streptococcus pneumoniae. nih.govasm.orgmdpi.com Its role in synthesizing the septal cell wall is fundamental to the process of cell division. uniprot.orgpnas.orgpnas.orgbiorxiv.org Disrupting PBP2x function or reducing its levels can have significant consequences for bacterial proliferation.
Studies involving depletion of PBP2x expression have shown effects on pneumococcal growth. While some studies indicate that growth differences might be less pronounced at higher cell densities, delayed growth has been observed at lower dilutions in PBP2x-depleted cultures compared to control cultures. asm.org This suggests that while the bacteria may attempt to compensate, a reduction in essential PBP2x levels ultimately impacts their ability to grow efficiently.
Quantitative analysis of PBP2x protein levels in S. pneumoniae has shown that it is an abundant protein, with approximately 20,000 molecules per cell in the R6 strain. mdpi.com However, studies with certain mutant strains (e.g., C405 and C606) carrying pbp2x mutations have revealed significantly reduced amounts of PBP2x protein (less than 20% compared to the parental strain). mdpi.com Despite this substantial reduction, these mutants still grew to similar cell densities as the parental strain, although with a slightly increased doubling time. mdpi.com This suggests that wild-type cells may possess a surplus of PBP2x and that a considerable reduction in protein levels is required to severely impair growth. mdpi.com
The impact of PBP2x alterations on bacterial growth parameters can be summarized as follows:
| Strain/Mutation | PBP2x Level (% of Wild Type) | Generation Time (minutes) | Growth to Cell Density (Nephelometer Units) | Early Lysis | Reference |
| S. pneumoniae R6 (Wild Type) | 100% | ~29 | ~130 | No | mdpi.comasm.org |
| S. pneumoniae R6 pbp2x T338A | Not specified (mutant) | 30-32 | 113-128 | No | asm.org |
| S. pneumoniae R6 pbp2x T338G | Not specified (mutant) | 30-32 | 113-128 | No | asm.org |
| S. pneumoniae R6 pbp2x T338P | Not specified (mutant) | 30-32 | 113-128 | No | asm.org |
| S. pneumoniae C405 (Mutant) | <20% | ~47 (at 30°C) | Similar to R6 | No | mdpi.com |
| S. pneumoniae C606 (Mutant) | <20% | ~43 (at 30°C) | Similar to R6 | No | mdpi.com |
| S. pneumoniae R6 pbp2x T338 mutants + ciaR disruption | Not specified (mutant) | Longer | Lower | Yes | asm.org |
These data illustrate that while PBP2x is essential, the degree to which its alteration or depletion affects growth and viability can vary depending on the specific mutation or cellular context, such as the status of regulatory systems.
Molecular Basis of Pbp2x Mediated Resistance
Amino Acid Substitutions Conferring Altered Substrate/Ligand Affinity
Amino acid substitutions in PBP2x from resistant strains lead to a decreased affinity for beta-lactam antibiotics compared to susceptible strains. researchgate.netnih.gov This reduced affinity is a key mechanism by which S. pneumoniae develops resistance. oup.comrcsb.org
Mutations within the Transpeptidase Domain and Active Site Vicinity
Numerous mutations have been identified within the transpeptidase domain of PBP2x that contribute to beta-lactam resistance. These mutations are frequently located within or adjacent to the conserved active-site motifs (SXXK, (S/Y)XN, and (K/H)(S/T)G). oup.comnih.gov
Key mutations frequently observed in resistant clinical isolates include T338A (or T338P, T338G) within the S337TMK motif and Q552E near the K547SG triad. researchgate.netnih.govnih.gov The T338A substitution, often found alongside M339F in highly resistant strains, significantly reduces the efficiency of acylation by penicillin. oup.com The Q552E substitution is also considered important for resistance development and affects acylation efficiency for both penicillin G and cefotaxime (B1668864). researchgate.netnih.gov Other mutations like T550A have been shown to lower acylation efficiency specifically for cefotaxime. researchgate.netnih.gov
Mutations are not limited to these sites, and resistant strains often harbor multiple substitutions throughout the transpeptidase domain. oup.comresearchgate.net The accumulation of these changes contributes to increasing levels of resistance. frontiersin.orgasm.org
Conformational Changes Induced by Specific Substitutions
Specific amino acid substitutions in PBP2x can induce conformational changes that impact beta-lactam binding. For instance, the mutations I371T and R384G have been shown to cause a conformational change in a loop bordering the entrance of the active site cavity, which hinders antibiotic binding. nih.govnih.gov These changes can affect the accessibility of the active site to the antibiotic molecule. asm.org
Crystal structures of PBP2x variants from resistant strains have revealed structural rearrangements around the active site, including changes in polarity and charge distribution, as well as alterations in structural elements like strand beta3. rcsb.orgresearchgate.net These structural modifications can emulate changes seen in other resistant PBPs in Gram-positive pathogens. rcsb.org Interestingly, different resistant PBP2x variants can exhibit distinct active site conformations, such as open versus closed states, suggesting diverse mechanisms of resistance. rcsb.org
Mechanistic Insights into Reduced β-Lactam Susceptibility
The reduced susceptibility of S. pneumoniae to beta-lactam antibiotics mediated by altered PBP2x is a complex phenomenon involving changes in the kinetics of the interaction between the protein and the antibiotic. oup.comnih.gov
Altered Kinetics of Acylation and Deacylation
Beta-lactam antibiotics inhibit PBPs by forming a covalent acyl-enzyme complex through the acylation of the active-site serine residue. oup.comfrontiersin.org Resistance-conferring mutations in PBP2x primarily affect the kinetics of this reaction. oup.comnih.gov
Studies have shown that resistant PBP2x variants exhibit a significantly reduced rate of acylation (k2) by beta-lactams like penicillin G and cefotaxime. oup.comnih.gov For example, the acylation rate of a resistant PBP2x variant by penicillin G was found to be reduced by approximately 300-fold compared to susceptible PBP2x. oup.comnih.gov While changes in the dissociation constant (Kd) of the preacylation complex can also contribute, the slower acylation rate is often the major factor in the decreased efficiency of acylation (k2/Kd). oup.comnih.gov
Furthermore, some resistant PBP2x variants show an increased rate of deacylation (k3), the process by which the covalent bond between the antibiotic and the enzyme is hydrolyzed, regenerating the active enzyme. oup.comnih.gov This increased deacylation rate can also contribute to resistance by allowing the PBP2x to recover its activity more quickly. oup.comnih.gov For instance, the deacylation rate for penicilloyl-PBP2x from a resistant strain was found to be over 70-fold higher than that of susceptible PBP2x. nih.gov Similarly, an over 80-fold enhancement in deacylation rate was observed for the cefotaxime-PBP2x complex from a resistant strain. nih.gov
Table 1: Kinetic Parameters for Beta-Lactam Interaction with Susceptible and Resistant PBP2x
| PBP2x Variant | Antibiotic | Kd (mM) | k2 (s⁻¹) | k2/Kd (M⁻¹s⁻¹) | k3 (s⁻¹) |
| Susceptible | Penicillin G | 0.9 | 180 | 200,000 | 8 x 10⁻⁶ |
| Resistant | Penicillin G | 4 | 0.56 | 140 | 5.7 x 10⁻⁴ |
| Susceptible | Cefotaxime | - | - | - | 3.5 x 10⁻⁶ |
| Resistant | Cefotaxime | - | - | - | 3 x 10⁻⁴ |
Note: Data is illustrative based on findings from referenced studies and may vary depending on specific strains and experimental conditions. oup.comnih.gov
Steric Hindrance and Electrostatic Changes in the Active Site
Amino acid substitutions in the active site vicinity can lead to steric hindrance, physically impeding the binding of the beta-lactam molecule. Changes in the size or shape of residues lining the active site cavity can reduce the space available for the antibiotic to bind effectively. researchgate.net
Furthermore, mutations can alter the electrostatic environment within the active site. Beta-lactam antibiotics mimic the D-Ala-D-Ala dipeptide substrate of PBPs and possess regions of negative electrostatic potential. oup.com The introduction of charged residues or changes in the positioning of polar residues within the active site of PBP2x can create unfavorable electrostatic interactions with the beta-lactam, reducing binding affinity. nih.govresearchgate.net For example, the Q552E mutation introduces a negative charge near the active site, which is proposed to conflict with the negative charge of the beta-lactam, thereby lowering acylation efficiency. nih.gov
These steric and electrostatic changes, resulting from specific amino acid substitutions and the conformational rearrangements they induce, collectively contribute to the reduced binding affinity and altered kinetics observed in resistant PBP2x variants. rcsb.orgnih.govnih.govresearchgate.net
Co-occurrence and Synergistic Effects with Other PBP Alterations
Resistance to β-lactam antibiotics in Streptococcus pneumoniae is frequently mediated by modifications in multiple penicillin-binding proteins, with PBP2x often being the initial target of alteration under antibiotic pressure. The co-occurrence of mutations in PBP2x alongside changes in other PBPs, notably PBP2b and PBP1a, is a hallmark of resistant strains. wikipedia.orgwikipedia.orgwikipedia.orgmims.comfishersci.cafishersci.sefishersci.caontosight.aiuniprot.org This accumulation of alterations in multiple PBPs represents a key strategy employed by the bacteria to reduce their susceptibility to antibiotics. wikipedia.orgwikipedia.org The genetic basis for this co-occurrence often involves the acquisition of mosaic PBP genes through homologous recombination with related streptococcal species, such as Streptococcus mitis and Streptococcus oralis. wikipedia.orgwikipedia.orgflybase.orgmims.com This process introduces diverse sequence variations into the S. pneumoniae PBP genes, leading to altered proteins with reduced affinity for β-lactam antibiotics. wikipedia.orgflybase.org The combined effect of these altered PBPs results in a synergistic reduction in the efficacy of antibiotics targeting cell wall synthesis. nih.govnih.gov
Accumulation of Mutations in Multiple PBPs
The development of significant β-lactam resistance in Streptococcus pneumoniae is a stepwise process characterized by the sequential accumulation of mutations in multiple PBP genes. PBP2x is commonly the first PBP to undergo modification when the bacterium is exposed to β-lactam antibiotics. ontosight.aiuniprot.org Following initial alterations in PBP2x, further mutations tend to accumulate in other essential PBPs, including PBP2b and PBP1a. wikipedia.orgwikipedia.orgwikipedia.orgmims.comfishersci.cafishersci.sefishersci.ca This progressive accumulation of amino acid substitutions, often concentrated within or near the active sites of the PBPs, leads to a cumulative decrease in the binding affinity of these enzymes for β-lactam antibiotics. wikipedia.orgoup.com The resulting mosaic structure of PBP genes in resistant clinical isolates is a clear indicator of the genetic recombination events that drive this multi-step resistance development. wikipedia.orgwikipedia.orgflybase.orgmims.com
Evolutionary Trajectories and Comparative Genomics of Pbp2x Genes
Phylogenetic Analysis of pbp2x Alleles Across Streptococcal Species
Phylogenetic analysis of pbp2x alleles across various streptococcal species, particularly within the Mitis group which includes Streptococcus pneumoniae, Streptococcus mitis, and Streptococcus oralis, reveals intricate evolutionary patterns. Studies focusing on the transpeptidase region of pbp2x show distinct clustering of alleles that include strains from multiple species. researchgate.netd-nb.infoasm.org
In contrast to the highly conserved pbp2x genes found in susceptible S. pneumoniae strains, both susceptible and non-susceptible commensal streptococci exhibit extensive sequence variation in this gene. asm.org This suggests that the evolutionary dynamics of pbp2x differ significantly between pathogenic and commensal species, with commensals potentially serving as a reservoir of diverse alleles.
Identification of Distinct Evolutionary Clusters
Comparative analyses have identified several distinct evolutionary clusters of pbp2x alleles within the Mitis group streptococci. For instance, specific clusters designated CX1 to CX8 have been described for pbp2x. researchgate.netasm.org Phylogenetic trees based on pbp2x sequences demonstrate that alleles from S. pneumoniae can cluster with those from S. mitis and S. oralis, particularly when considering regions outside the highly variable transpeptidase domain, indicating shared ancestry or gene exchange events. asm.org
Furthermore, certain widespread PBP2x mosaic gene families, such as the 23F family, are found in multiple distinct evolutionary clusters across S. pneumoniae, S. mitis, and S. oralis, highlighting their successful dissemination and establishment within different genetic backgrounds. nih.govasm.orgnih.gov
Rates of Divergence and Conservation Hotspots
Mosaic pbp2x genes, resulting from the acquisition of DNA segments from other streptococci, can exhibit significant divergence compared to the pbp2x genes of sensitive strains. Differences exceeding 20% at the DNA level and 10% at the amino acid level have been observed. asm.orgnih.gov This high rate of divergence contributes to the substantial variation seen among pbp2x alleles.
Additionally, the PASTA domains associated with PBP2x in resistant S. pneumoniae have been identified as mutational hotspots. asm.org Analysis of the rates of non-synonymous to synonymous substitutions (Ka/Ks ratios) can pinpoint regions within domains, like the first PASTA domain, that are undergoing greater evolutionary pressure and may be adapting to recognize different ligands, such as altered peptidoglycan structures. asm.org Studies have also shown that S. mitis generally possesses higher nucleotide diversity across pbp genes, including pbp2x, compared to S. pneumoniae and S. oralis. unimi.it
Horizontal Gene Transfer and Recombination Shaping pbp2x Diversity
Horizontal gene transfer (HGT) and homologous recombination are fundamental processes driving the remarkable diversity observed in pbp2x genes within streptococcal populations. These mechanisms facilitate the acquisition of genetic material from other bacteria, leading to the emergence of novel pbp2x alleles, particularly the mosaic forms associated with antibiotic resistance. d-nb.infoasm.orgasm.orgnih.govfrontiersin.orgunimi.itmdpi.comresearchgate.netnih.govelifesciences.orgbiorxiv.orgoup.com
The pbp2x gene is frequently impacted by recombination events, making it a hotspot for genetic exchange. biorxiv.orgnih.gov This high frequency of recombination contributes significantly to the observed sequence polymorphism. asm.org
Evidence of Mosaic Gene Acquisition from Commensal Streptococci
Compelling evidence indicates that the mosaic structure of resistant pbp2x alleles in S. pneumoniae is largely a result of acquiring DNA segments from commensal streptococcal species belonging to the Mitis group, most notably S. mitis and S. oralis. d-nb.infoasm.orgunimi.itmdpi.comresearchgate.netelifesciences.orgbiorxiv.orgnih.gov S. mitis is widely recognized as a primary donor of pbp sequences contributing to resistance in S. pneumoniae. d-nb.infoasm.orgnih.govasm.org
Studies have even identified potential ancestral genes of these mosaic blocks in penicillin-susceptible S. mitis strains. nih.gov This gene exchange is not unidirectional; there is evidence supporting a "two-way street" where S. mitis can also acquire mosaic pbp2x genes from S. pneumoniae. nih.gov This dynamic exchange within the streptococcal community enriches the genetic pool available for the evolution of resistance.
Impact of Recombination on Structural and Functional Evolution
Recombination events directly contribute to the sequence diversity and the characteristic mosaic structure of pbp2x genes. d-nb.infoasm.orgnih.govfrontiersin.orgresearchgate.netplos.org This mosaicism results in altered PBP2x proteins that typically exhibit reduced affinity for beta-lactam antibiotics compared to their non-recombined counterparts. asm.orgresearchgate.netnih.gov The incorporation of divergent sequence blocks through recombination, combined with subsequent point mutations, further diversifies the PBP repertoire and leads to a large number of distinct pbp alleles. researchgate.net
Adaptive Evolution Under Selective Pressure
The evolution of altered PBP2x proteins is a prime example of adaptive evolution driven by the selective pressure exerted by antibiotic use. nih.govasm.orgoup.com The widespread use of beta-lactam antibiotics creates an environment where bacteria with reduced susceptibility to these drugs have a significant survival advantage, leading to the selection and spread of resistance determinants. asm.orgoup.comresearchgate.netplos.org
Alterations in PBP2x are considered essential initial steps in the development of penicillin resistance and are a major driving force behind this phenotype's evolution. d-nb.info Specific amino acid substitutions within PBP2x, such as mutations at position T338 (e.g., T338A, T338G, T338P) located near the active site, are frequently found in resistant clinical isolates and have been shown to contribute to reduced beta-lactam susceptibility. asm.org
Adaptive evolution in pbp2x can occur through the sequential accumulation of mutations under antibiotic pressure. plos.org Furthermore, mutations in pbp2x can serve a dual role, not only contributing to resistance but also potentially compensating for fitness costs associated with mutations in other PBPs, such as PBP2b. This compensatory evolution can enhance the persistence and spread of resistant strains even in the absence of antibiotic pressure. plos.org The continued application of beta-lactam antibiotics in clinical and agricultural settings is a persistent selective force that favors the emergence and dissemination of new PBP2x variants with reduced antibiotic susceptibility. asm.org Signatures of positive selection detected in PBP2x sequences provide molecular evidence of this ongoing adaptation. asm.org
Signatures of Positive Selection in pbp2x Sequences
The evolution of pbp2x sequences, particularly in the context of antibiotic pressure, shows signatures of positive selection. Positive selection favors mutations that provide a selective advantage, such as reduced susceptibility to antibiotics. Studies analyzing large collections of streptococcal genome sequences, including Streptococcus pyogenes, have identified amino acid changes in PBPs, including PBP 2x, with signatures of evolution under positive selection. asm.orgfrontiersin.orgnih.gov
These signatures indicate that antibiotic treatment acts as a selective pressure, driving the accumulation of mutations in pbp2x that lead to decreased affinity for beta-lactam antibiotics. asm.org Convergent evolution, where similar advantageous mutations arise independently in different genetic lineages, has also been observed in pbp2x, further supporting the role of positive selection. asm.org
While positive selection is evident, purifying selection also acts on pbp2x sequences. Purifying selection removes deleterious mutations that might impair the essential function of PBP 2x in cell wall synthesis. The balance between positive and purifying selection shapes the diversity and specific mutational patterns observed in pbp2x alleles. asm.org
Emergence of Specific Resistance-Associated Alleles
The emergence of beta-lactam resistance in S. pneumoniae is strongly linked to the acquisition and selection of specific pbp2x alleles containing mutations that reduce the binding affinity of the protein for these antibiotics. elsevier.esmdpi.complos.orgetflin.com These resistance-associated alleles often arise through the recombination events described earlier, bringing in sequence blocks with pre-existing resistance mutations from commensal streptococci. d-nb.infonih.govasm.orgnih.gov
Numerous studies have identified specific amino acid substitutions in PBP 2x that are commonly associated with reduced beta-lactam susceptibility. These mutations often cluster around the active site of the transpeptidase domain, which is responsible for binding to beta-lactams. nih.govd-nb.infonih.govfrontiersin.org
Key resistance-associated mutations in PBP 2x of S. pneumoniae include substitutions at positions such as Thr338 and Gln552. nih.govd-nb.infonih.govnih.govetflin.comresearchgate.net For instance, the mutation T338A, located adjacent to the active site serine, is frequently found in mosaic PBP 2x of penicillin-resistant clinical isolates and has been shown to confer selectable levels of beta-lactam resistance, particularly to oxacillin (B1211168). nih.govoup.com Substitutions at position 552, such as Q552E, have also been associated with resistance, although their impact can vary depending on the genetic background. nih.govetflin.comoup.com
The emergence of specific resistance-associated alleles can follow distinct mutational pathways depending on the origin of the acquired sequence blocks. nih.govasm.orgnih.gov Different mosaic pbp2x families can carry specific signature mutations within the transpeptidase domain, reflecting their diverse evolutionary histories. asm.orgnih.gov
The accumulation of multiple amino acid changes in PBP 2x, often in combination with alterations in other PBPs (PBP2b and PBP1a), is typically required for high-level beta-lactam resistance in S. pneumoniae. mdpi.comnih.govplos.orgetflin.com The specific combination of mutations and mosaic blocks in pbp2x alleles contributes to the varying levels and spectra of resistance observed in clinical isolates. nih.govplos.orgnih.gov
The table below summarizes some key resistance-associated amino acid substitutions in S. pneumoniae PBP2x:
| Amino Acid Position (S. pneumoniae R6 reference) | Common Substitution(s) | Associated Resistance | Source |
| 338 | T->A, P, G | Beta-lactams, Oxacillin | nih.govnih.govnih.govetflin.comoup.com |
| 552 | Q->E | Cephalosporins (variable impact in clinical isolates) | nih.govnih.govetflin.comresearchgate.netoup.com |
| 254 | R->Q | Penicillin (in NSSP) | oup.com |
| 256 | M->V | Penicillin (in NSSP) | oup.com |
| 369 | A->V | Found in PRSP strains | researchgate.net |
| 371 | I->T | Found in PRSP strains | researchgate.netnih.gov |
| 444 | N->S | Found in PRSP strains | researchgate.net |
| 531 | S->K | Found in PRSP strains | researchgate.net |
Advanced Methodologies for Pbp2x Research and Characterization
Recombinant Protein Expression and Purification Strategies
Recombinant expression and purification are fundamental steps to obtain sufficient quantities of PBP2x for detailed biochemical and structural studies. This often involves expressing the protein in a heterologous host, such as Escherichia coli. rcsb.org
Production of Soluble and Membrane-Bound Forms
PBP2x is a membrane-bound protein in its native state, anchored to the cytoplasmic membrane by an N-terminal hydrophobic peptide. besjournal.comnih.gov For many structural and biochemical studies, a soluble form of PBP2x is preferred to facilitate handling and crystallization. This is typically achieved by genetically engineering a truncated version of the protein that lacks the membrane-anchoring domain. besjournal.comuliege.benih.gov For instance, a soluble derivative denoted as PBP2x* has been successfully expressed in E. coli by deleting amino acids 19-48 of the S. pneumoniae R6 PBP2x. besjournal.com This soluble form retains enzymatic function and penicillin-binding activity. besjournal.comuliege.be
However, studying interactions with other membrane-associated proteins or investigating the full-length protein's behavior in a membrane environment necessitates the production of the membrane-bound form. This can involve expressing the full-length protein in E. coli and then solubilizing it from the membrane fraction using detergents. nih.govresearchgate.net Co-expression strategies with other proteins involved in cell wall synthesis have also been employed to purify PBP2x in complex with its interaction partners. nih.govresearchgate.net
Optimization for Structural and Biochemical Studies
Optimization of recombinant expression involves factors such as the choice of expression vector, host strain, induction conditions (e.g., IPTG concentration and temperature), and growth medium to maximize protein yield and solubility. besjournal.comuliege.benih.gov For purification, various chromatography techniques are utilized, including affinity chromatography (e.g., using His-tags or Strep-Tactin tags), ion-exchange chromatography, and size-exclusion chromatography, to achieve high purity protein suitable for downstream applications like crystallization or enzymatic assays. besjournal.comnih.govresearchgate.netresearchgate.net The purity and molecular mass of the purified protein are typically verified by SDS-PAGE and Western blotting. besjournal.comresearchgate.net
Detailed research findings often involve comparing the biochemical properties of recombinant sensitive and resistant PBP2x variants. For example, studies have characterized the transpeptidase activities and binding constants of purified soluble forms of sensitive and resistant PBP2x enzymes from S. pneumoniae. nih.govresearchgate.net
Structural Biology Techniques
Structural biology techniques provide atomic-level insights into the architecture of PBP2x, its interaction with ligands, and the conformational changes associated with function and resistance.
X-ray Crystallography for High-Resolution Structure Determination
X-ray crystallography has been a cornerstone in determining the three-dimensional structure of PBP2x. The first crystal structure of S. pneumoniae PBP2x, a soluble derivative, was reported at 3.5 Å resolution. nih.govuliege.be Subsequent studies have yielded higher resolution structures, including those of PBP2x from penicillin-resistant clinical isolates and in complex with various beta-lactam antibiotics like cefuroxime (B34974), oxacillin (B1211168), biapenem, and tebipenem. capes.gov.brrcsb.orgnih.govasm.orgrcsb.org
Crystallography reveals the multi-domain organization of PBP2x, typically consisting of an N-terminal domain, a central transpeptidase domain containing the active site, and C-terminal PASTA domains. nih.govnih.govoup.com These structures have been crucial in identifying key residues involved in antibiotic binding and resistance, such as mutations near the active site that affect antibiotic affinity or alter the active site conformation. capes.gov.brpnas.orgnih.govrcsb.orgrcsb.org
Data obtained from X-ray crystallography includes:
| PDB ID | Organism | Ligand | Resolution (Å) | Method |
| 1PMD | S. pneumoniae | None | 3.5 | X-RAY DIFFRACTION |
| 1K25 | S. pneumoniae (Resistant) | None | 3.2 | X-RAY DIFFRACTION |
| 1QMF | S. pneumoniae | Cefuroxime | 2.8 | X-RAY DIFFRACTION |
| 5OIZ | S. pneumoniae R6 | Oxacillin | 2.7 | X-RAY DIFFRACTION |
| 1RP5 | S. pneumoniae 5259 | None | 3.0 | X-RAY DIFFRACTION |
These structures provide a static snapshot of the protein, essential for understanding the molecular basis of its function and resistance.
Cryo-Electron Microscopy for Larger Complexes
While X-ray crystallography is powerful for isolated proteins or smaller complexes, cryo-Electron Microscopy (cryo-EM) is increasingly valuable for studying larger protein complexes involving PBP2x, such as those within the bacterial cell division machinery (divisome). nih.govresearchgate.netresearchgate.net Cryo-EM of vitreous sections (CEMOVIS) has been used to visualize the bacterial cell envelope and the localization of proteins like PBP2x within the cellular context, providing insights into its role in septal peptidoglycan synthesis. nih.govelifesciences.orgasm.orgasm.org
Cryo-EM can capture the architecture of multi-protein assemblies involving PBP2x and its interaction partners, which are often challenging to crystallize. Studies using cryo-EM have helped to understand the spatial arrangement of PBPs and other proteins at the division septum. nih.govelifesciences.orgasm.org Although high-resolution structures of PBP2x within large complexes solely by cryo-EM might be limited in the provided search results, the technique is crucial for visualizing its cellular localization and interactions in a more native environment. researchgate.netnih.govelifesciences.orgasm.orgasm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique used to study the dynamics and structural changes of proteins in solution. While challenging for large membrane proteins like full-length PBP2x (>80 kDa), NMR can be applied to study smaller domains or soluble constructs of PBP2x, as well as its interactions with ligands and other molecules. researchgate.netgoogle.com
NMR can provide information about protein folding, conformational flexibility, and the binding kinetics and thermodynamics of ligand interactions, complementing the static structures obtained from crystallography. researchgate.net Although the search results did not provide detailed examples of full-length PBP2x structural determination solely by NMR, the technique is mentioned in the context of studying protein dynamics and interactions, including with potential inhibitors. researchgate.netgoogle.com For instance, NMR has been leveraged to study challenging targets like PBP5 from Enterococcus faecium, which is of similar size to PBP2x, indicating its potential applicability to soluble PBP2x constructs or specific domains. researchgate.net NMR is also used in the characterization of synthesized probes designed to interact with PBPs. nih.gov
Compound Names and PubChem CIDs
Penicillin-Binding Protein 2x (PBP2x) is a crucial enzyme in Streptococcus pneumoniae, playing a vital role in bacterial cell wall biosynthesis by catalyzing the transpeptidation reaction rcsb.orgdrugbank.compnas.org. As a primary target for β-lactam antibiotics, alterations in PBP2x are a significant mechanism of resistance in S. pneumoniae pnas.orgrcsb.orgnih.govrcsb.org. Research into PBP2x employs a variety of advanced methodologies to understand its structure, function, and interaction with antibiotics.
Biochemical and Biophysical Characterization
Biochemical and biophysical methods are essential for characterizing the intrinsic properties of PBP2x, including its enzymatic mechanism and interactions with substrates and inhibitors.
Enzyme Kinetic Assays for Transpeptidase Activity
Enzyme kinetic assays are fundamental to quantifying the catalytic efficiency of PBP2x. These assays typically measure the rate at which PBP2x catalyzes the transpeptidation reaction, or a surrogate reaction like the hydrolysis of a synthetic substrate that mimics the natural peptidoglycan precursor. A common approach involves using a thioester analog of stem peptides, such as S2d (Bz-(d)-Alas-Gly thioester), as a substrate asm.orgresearchgate.netoup.com. The hydrolysis of this substrate can be monitored spectrophotometrically, allowing for the determination of kinetic parameters such as Michaelis constant (Km) and catalytic rate constant (kcat) oup.comdoi.org.
Studies comparing penicillin-sensitive (S-PBP2x) and penicillin-resistant (R-PBP2x) variants of PBP2x have shown significant differences in their kinetic parameters. For instance, the kcat/Km values for the transpeptidase activity of S-PBP2x and R-PBP2x from S. pneumoniae have been reported as 3,400 M⁻¹s⁻¹ and 11.2 M⁻¹s⁻¹, respectively, using a thioester analog asm.org. This substantial difference in catalytic efficiency contributes to the reduced susceptibility of resistant strains to β-lactam antibiotics asm.org.
Enzyme kinetics can also be used to study the interaction of PBP2x with β-lactam antibiotics, which act as suicide inhibitors by acylating the active site serine residue nih.govoup.com. The rate of acylation (k2) and the affinity for the antibiotic (Kd) can be determined, providing insights into the efficiency of antibiotic binding and inactivation of the enzyme oup.com. For example, studies have characterized the kinetics of PBP2x inactivation by antibiotics like ceftaroline, demonstrating its potent activity even against resistant PBP2x variants asm.orgnih.gov.
Data from enzyme kinetic assays can be presented in tables to compare the activity of different PBP2x variants or the effect of various substrates and inhibitors.
| PBP2x Variant | Substrate/Inhibitor | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| S-PBP2x | Thioester analog | - | - | 3400 | asm.org |
| R-PBP2x | Thioester analog | - | - | 11.2 | asm.org |
| R6 PBP2x | Ceftaroline | - | - | 1 x 10⁶ | asm.orgnih.gov |
| R6 PBP2x | S2d | - | 4.9 x 10³* | 4900 | oup.com |
| MX1 PBP2x | S2d | - | - | Lower than R6 | oup.com |
*Note: The kcat value for R6 PBP2x with S2d is given as 4900 M⁻¹s⁻¹ for kcat/Km in one source oup.com, and a kcat for cefotaxime (B1668864) of 3.5x10⁻⁶ s⁻¹ in another oup.com. The table reflects the available data, noting potential differences based on substrate and source.
Ligand Binding Assays (e.g., using Fluorescent Probes)
Ligand binding assays are employed to measure the affinity of PBP2x for various molecules, including its natural substrates and antibiotic inhibitors. These assays can utilize fluorescent probes that bind to the protein, with changes in fluorescence properties (e.g., intensity, polarization, energy transfer) upon ligand binding indicating the interaction mdpi.comcreative-bioarray.com. Fluorescently labeled antibiotics or synthetic ligands can directly probe the binding site.
Fluorescence-based binding assays offer advantages over traditional radioactive methods, including safety, ease of use, and the availability of bright and stable fluorescent probes mdpi.comcreative-bioarray.com. They can provide information on binding constants (Kd) and can be adapted for high-throughput screening creative-bioarray.com. While the provided search results mention fluorescent probes in the context of labeling PBPs in S. pneumoniae and for studying other proteins like odorant-binding proteins nih.govresearchgate.netnih.gov, specific detailed examples of fluorescent probe-based ligand binding assays directly applied to PBP2x in S. pneumoniae for determining binding constants of non-covalent ligands are not explicitly detailed in the snippets. However, the principle of using fluorescent probes for ligand binding is a standard biochemical technique applicable to PBP2x.
Studies have determined binding constants of PBP2x for labeled antibiotics, such as the dissociation constant (Kd) for ¹²⁵I-labeled penicillin V, which was found to be significantly different between S-PBP2x (0.11 µM) and R-PBP2x (1.28 µM), indicating a lower affinity in the resistant variant researchgate.net.
Spectroscopic Methods for Conformational Analysis (e.g., Circular Dichroism)
Spectroscopic methods, such as Circular Dichroism (CD) spectroscopy, are valuable tools for studying the secondary structure and conformational changes of PBP2x. CD measures the differential absorption of left and right circularly polarized light by a molecule, providing information about the proportions of α-helices, β-sheets, and random coils researchgate.netsubr.edu.
Genetic Manipulation and Functional Analysis
Genetic manipulation techniques are crucial for understanding the role of specific amino acids or gene regions in PBP2x function and its contribution to antibiotic resistance.
Site-Directed Mutagenesis and Allelic Replacement
Site-directed mutagenesis allows for the targeted alteration of specific amino acid residues in PBP2x. By changing individual codons in the pbp2x gene, researchers can create mutant proteins with single or multiple amino acid substitutions nih.govresearchgate.net. These mutant genes can then be introduced back into S. pneumoniae strains through techniques like allelic replacement, where the mutated gene replaces the native gene on the chromosome nih.gov. This allows for the study of the functional consequences of specific mutations in their native cellular context nih.gov.
Site-directed mutagenesis has been extensively used to investigate the impact of specific mutations in PBP2x on β-lactam resistance pnas.orgnih.govresearchgate.netoup.compdbj.orgresearchgate.net. For example, studies have focused on mutations adjacent to the active site serine, such as T338A, T338P, and T338G, demonstrating their role in conferring resistance, particularly to oxacillin pnas.orgnih.govpdbj.org. The M339F substitution has also been shown by site-directed mutagenesis to decrease acylation efficiency oup.com. Mutational analysis of positions like Q552 and T550 has also been performed, revealing their importance in resistance development and differential effects on susceptibility to various β-lactams researchgate.net.
The functional characterization of these mutants often involves determining their antibiotic susceptibility profiles (e.g., Minimum Inhibitory Concentrations - MICs) and performing biochemical assays to measure the kinetic parameters of the mutated PBP2x proteins nih.govresearchgate.net.
Gene Deletion and Complementation Studies
Gene deletion involves removing the pbp2x gene from the bacterial chromosome. This technique is used to assess the essentiality of PBP2x for bacterial viability and to study the effects of its absence on cell growth, morphology, and susceptibility to antibiotics researchgate.net. Since PBP2x is considered an essential PBP in S. pneumoniae, complete deletion might be lethal unless performed in specific genetic backgrounds or with compensatory mechanisms pnas.orgresearchgate.net.
Complementation studies involve reintroducing a functional copy of the pbp2x gene (either the wild-type or a modified version) into a strain where the native gene has been deleted or is non-functional researchgate.netmdpi.com. This approach confirms that the observed phenotype in the deletion mutant is specifically due to the absence or modification of PBP2x and not off-target effects. Complementation can also be used to study the function of different PBP2x variants or to investigate interactions with other proteins researchgate.netmdpi.com. For instance, complementation studies have been used to investigate the role of the serine protease HtrA in degrading altered PBP2x variants and its impact on β-lactam resistance researchgate.netmdpi.comnih.govdntb.gov.ua. These studies can involve expressing PBP2x variants under the control of different promoters to assess the impact of expression levels on the phenotype mdpi.com.
Domain Swapping and Hybrid Protein Construction
Domain swapping and the construction of hybrid proteins are valuable techniques for dissecting the functional contributions of different regions within PBP2x. PBP2x is a bitopic membrane protein comprising a small cytoplasmic domain and a large extracellular domain researchgate.netnih.gov. Studies involving reciprocal domain swapping between PBP2x and other penicillin-binding proteins, such as PBP2b, have provided insights into the specific roles of their respective domains.
Research on Streptococcus pneumoniae PBP2x and PBP2b, both essential for peptidoglycan synthesis, has utilized domain swapping to understand the functions of their N-terminal non-catalytic domains. While these domains were initially thought to primarily serve as anchoring devices, domain swapping experiments suggest they are involved in interactions with other components of the divisome, the protein complex responsible for cell division researchgate.netnih.gov. For PBP2x, both the membrane anchor and cytoplasmic domains are essential, and mutations in conserved amino acids within the cytoplasmic domain can lead to a loss of function, highlighting the importance of this region beyond simple membrane attachment researchgate.netnih.gov. Experiments where the cytoplasmic domain of PBP2b was swapped with that of PBP2x were successful, but swapping the transmembrane domain of PBP2b with PBP2x resulted in abnormal cell morphology and slow growth. Swapping both domains simultaneously rendered the cells non-viable researchgate.netnih.gov. These studies demonstrate that the specific composition and interaction capabilities of PBP domains are critical for proper protein function and cellular processes.
Computational and Bioinformatics Approaches
Computational and bioinformatics methods are indispensable for studying PBP2x, offering powerful tools for analyzing sequences, predicting structures, simulating molecular behavior, and screening potential inhibitors. These approaches complement experimental techniques and provide detailed insights at the atomic level.
Molecular Docking and Ligand Binding Predictions
Molecular docking is a widely used computational technique to predict the binding affinity and orientation of small molecules (ligands) to a protein target like PBP2x. This method is crucial for identifying potential antibiotic candidates or inhibitors that can effectively bind to the active or allosteric sites of PBP2x.
Studies have employed molecular docking to screen libraries of compounds against PBP2x to identify potential antibacterial agents. For instance, research exploring bioactive compounds from Curcuma xanthorrhiza Roxb. used molecular docking to assess the binding of compounds like 3,4-dihydroxybisabola-1,10-diene (B1254959) and dehydro-6-gingerdione to PBP2x, identifying them as promising candidates based on their effective binding to inhibitor sites jmchemsci.com. Molecular docking has also been used to investigate the binding of beta-lactam antibiotics, such as cephalosporins and carbapenems, to PBP2x, alongside other PBPs, to understand their interaction profiles and potential for overcoming resistance rsc.orgresearchgate.net. These studies often involve docking ligands into the known active site, which contains conserved motifs critical for covalent binding with beta-lactams nih.gov. Furthermore, molecular docking can be used to explore binding at allosteric sites, which can influence the conformation and activity of the protein nih.gov.
Data from molecular docking studies are often presented as binding scores or affinities, indicating the predicted strength of the interaction. For example, studies screening phenolic compounds against PBP2x reported docking scores, with some phenolics showing higher scores (more favorable binding) than standard beta-lactam antibiotics like amoxicillin (B794) nih.gov.
Molecular Dynamics Simulations for Conformational Dynamics and Interactions
Molecular dynamics (MD) simulations are powerful computational tools that simulate the time-dependent behavior of molecular systems, providing insights into the conformational dynamics of PBP2x and its interactions with ligands and the surrounding environment. MD simulations can reveal how PBP2x moves and changes shape, how ligands bind and affect protein stability, and the nature of interactions at the atomic level.
Data from MD simulations can include RMSF values, which indicate the flexibility of different parts of the protein, and analyses of hydrogen bonds and other interactions formed between the protein and the ligand over time researchgate.netmdpi.comresearchgate.net. Binding free energy calculations, often performed in conjunction with MD simulations (e.g., using methods like MM-PBSA), provide a more accurate estimation of the binding strength nih.govnih.govtandfonline.com.
Comparative Genomics, Sequence Alignment, and Phylogenetic Tree Construction
Comparative genomics, sequence alignment, and phylogenetic tree construction are essential bioinformatics approaches for studying the evolutionary history of PBP2x, identifying conserved and variable regions, and understanding the spread of resistance-associated mutations.
Comparative genomics allows for the comparison of PBP2x genes and surrounding genomic regions across different bacterial strains and species. This can reveal patterns of gene acquisition, loss, and rearrangement that contribute to the evolution of resistance plos.org. Sequence alignment is used to compare the amino acid or nucleotide sequences of PBP2x from various isolates, identifying conserved motifs and highlighting positions with variations, particularly those linked to reduced antibiotic susceptibility plos.orgplos.org. Alignments of PBP2x sequences from drug-sensitive and resistant strains have identified numerous substitutions throughout the protein, with PBP2x often showing the highest percentage of substitutions among PBPs in resistant strains plos.org. Conserved motifs within the transpeptidase domain, such as SXXK, SXN, and KSG, are critical for catalysis and are often sites of mutations affecting antibiotic binding plos.orgplos.orguliege.be.
Phylogenetic tree construction visualizes the evolutionary relationships between different PBP2x sequences. By analyzing the branching patterns of the tree, researchers can infer the evolutionary history of PBP2x alleles and track the dissemination of resistance-conferring mutations across bacterial populations researchgate.netresearchgate.netasm.org. Phylogenetic analysis of PBP2x sequences from Streptococcus pneumoniae and other Streptococcus species has revealed distinct clusters of alleles, including mosaic genes resulting from recombination events researchgate.net. These trees can correlate specific PBP2x profiles with antibiotic resistance phenotypes researchgate.netasm.org.
Data generated from these analyses include sequence alignments highlighting conserved and variable residues, and phylogenetic trees with branches representing evolutionary relationships and nodes indicating divergence points plos.orgplos.orgresearchgate.netresearchgate.netasm.org.
Protein Structure Prediction and Modeling
Protein structure prediction and modeling techniques are used to determine or infer the three-dimensional structure of PBP2x, which is crucial for understanding its function and interactions with ligands. While experimental methods like X-ray crystallography provide high-resolution structures rcsb.org, computational modeling is valuable when experimental structures are unavailable or to study different conformational states or mutant forms.
Homology modeling is a common approach where the structure of PBP2x is predicted based on the known experimental structures of homologous proteins plos.orgplos.orgnih.gov. This involves aligning the sequence of interest with the template structure and building a 3D model that satisfies spatial restraints derived from the template plos.org. The quality of homology models can be evaluated using tools that assess stereochemical properties, such as Ramachandran plots plos.org.
Protein structure prediction and modeling are essential for preparing structures for molecular docking and MD simulations plos.orgnih.gov. They allow researchers to visualize the active site, identify potential binding pockets, and study the impact of mutations on protein structure and dynamics plos.orgresearchgate.net. Structural models of PBP2x, sometimes in complex with ligands, provide a framework for interpreting experimental data and guiding the design of new inhibitors rcsb.orgresearchgate.net. Ab initio protein structure prediction methods, which predict structure from sequence alone, are also being developed and applied, although they are generally more computationally intensive researchgate.net.
Future Research Directions and Unaddressed Questions
Elucidation of Remaining Unknowns in PBP2x Biology
Despite extensive study, certain aspects of PBP2x biology are not yet fully understood, particularly concerning the precise roles of its various domains and their interplay.
Precise Functional Role of the N-Terminal Domain
PBP2x is a multi-domain protein, featuring an N-terminal cytoplasmic tail, a transmembrane segment, an N-terminal domain of unknown function, a transpeptidase (TP) domain, and C-terminal PASTA domains. nih.gov The N-terminal domain, located adjacent to the TP domain, has been suggested to potentially act as a pedestal, positioning the catalytic region away from the cell membrane towards the peptidoglycan. nih.gov However, the precise functional contributions of this elongated, "sugar tongue"-like N-terminal domain are still largely unknown. nih.govuliege.be Further research is needed to fully delineate its role, including potential interactions with other proteins or peptidoglycan intermediates, and how these interactions might influence PBP2x activity or localization.
Comprehensive Understanding of PASTA Domain Specificity and Activation
PBP2x in S. pneumoniae uniquely contains two C-terminal PASTA (Penicillin-Binding Protein And Serine-Threonine-kinase Associated) domains. nih.govasm.org These domains are thought to act as extracellular sensors, potentially binding to peptidoglycan fragments. nih.govrcsb.org It has been proposed that PASTA domains might bind noncross-linked peptidoglycan, the substrate of PBPs, and this has been verified for several Ser/Thr kinases. nih.gov Low-affinity binding to the substrate by a PASTA domain could guide the localization of PBP2x to the division site. asm.org The PASTA domains of PBP2x are likely critical for positioning this FtsI ortholog at the division site in S. pneumoniae. asm.org
However, a comprehensive understanding of the specificity of PBP2x PASTA domains for different peptidoglycan structures and the precise mechanisms by which ligand binding might lead to PBP2x activation or altered function is still developing. The PASTA domains of PBP2x are mutational hotspots in penicillin-resistant S. pneumoniae isolates, and these mutations presumably allow the recognition of abnormal branched peptidoglycan structures. asm.org While there is experimental data on residues in the first PASTA domain that contact the β-lactam cefuroxime (B34974) and positions of substitutions recognizing abnormal stem peptides, the full spectrum of PASTA domain interactions and their downstream effects requires further investigation. asm.org The extended conformation of PASTA domains in Ser/Thr kinases differs from the compact conformation observed in the two-PASTA domain of PBP2x, suggesting different modes of interaction or signaling. rcsb.org
Advanced Structural and Biophysical Insights
While crystal structures of PBP2x have provided foundational insights, higher resolution and dynamic studies are essential to fully understand its mechanism and interactions.
High-Resolution Structures of PBP2x in Diverse Conformational States
The crystal structure of a soluble derivative of PBP2x has revealed its three-domain organization. nih.gov Structures of PBP2x, including in complex with β-lactam antibiotics like cefuroxime, have been determined. asm.orgrcsb.org These structures have been crucial for understanding the transpeptidase domain and identifying residues involved in antibiotic resistance. oup.comresearchgate.netpnas.org However, obtaining high-resolution structures of PBP2x in various conformational states, such as unbound, substrate-bound, or in complex with regulatory partners, remains a priority. pnas.org This would provide a more complete picture of the conformational changes associated with substrate binding, catalysis, and inhibition, offering deeper insights into the molecular mechanisms of resistance and potential vulnerabilities for drug design. The active site of PBP2x can exist in both open and closed conformations, and understanding the transitions between these states is important. researchgate.net
Dynamics of PBP2x Interactions within the Intact Divisome
PBP2x is a key component of the bacterial divisome, the multi-protein complex responsible for cell division and peptidoglycan synthesis. pnas.orgfrontiersin.orgroyalsocietypublishing.org PBP2x interacts with FtsW, and this complex shows directional movement along mature septal rings, dependent on peptidoglycan synthesis. pnas.orgfrontiersin.orgbiorxiv.org This movement is distinct from and slower than the treadmilling of FtsZ filaments. biorxiv.orgresearchgate.net While the localization of PBP2x to the division septum is established, the precise dynamics of its interactions with other divisome components within the context of a living cell are still being explored. nih.govroyalsocietypublishing.orgnih.gov Advanced imaging techniques and biophysical methods are needed to visualize and quantify the transient interactions of PBP2x within the dynamic divisome machinery, providing a more complete understanding of how this complex is assembled, regulated, and functions during cell division. Future studies will help unravel the interactive network of divisome components. nih.gov PBP2x also appears to interact with PBP1a. nih.gov
Systems-Level Understanding of PBP2x Regulation and Network Interactions
PBP2x function is not isolated but integrated into broader cellular regulatory networks and interacts with other proteins.
Understanding how PBP2x activity is regulated at the transcriptional, translational, and post-translational levels is an active area of research. Reduced amounts of PBP2x have been detected in some cefotaxime-resistant S. pneumoniae mutants, which was not due to changes in transcription, suggesting post-transcriptional regulation. researchgate.net The CiaRH two-component system, involved in monitoring cell wall integrity, has been linked to PBP2x, and mutations in CiaH can affect genetic competence and potentially influence PBP2x levels or function. researchgate.netnih.gov Further research is needed to fully map the regulatory pathways that control PBP2x expression and activity in response to different environmental cues and cellular states.
Furthermore, PBP2x participates in a network of interactions with other proteins, particularly within the divisome and in the context of antibiotic resistance. Genome-wide epistasis analysis has identified significant interactions between pbp2x and other PBP genes, such as pbp1a and pbp2b, which are critical for β-lactam resistance. plos.orgbiorxiv.org These interactions are distributed across different domains of the proteins. plos.org A systems-level approach integrating genomics, proteomics, and functional studies is necessary to fully delineate the network of protein-protein interactions involving PBP2x and to understand how alterations in these networks contribute to antibiotic resistance and modulate cell wall synthesis and division.
Integration into Global Cell Wall Stress Response Pathways
The bacterial cell wall is a dynamic structure constantly undergoing synthesis and remodeling, and bacteria have evolved intricate stress response pathways to maintain its integrity. PBP2x, as a key enzyme in peptidoglycan synthesis, is intrinsically linked to these pathways. The CiaRH system is a prominent example of a two-component system involved in the cell wall stress response in Streptococcus pneumoniae, and its connection to PBP2x mutations highlights the integration of PBP2x into this regulatory network. nih.govasm.org
Future research should focus on comprehensively understanding how PBP2x activity and expression are modulated by various cell wall stress conditions, such as exposure to antibiotics, osmotic changes, or nutrient limitation. This involves identifying the signaling molecules and regulatory cascades that sense cell wall damage or perturbations and ultimately influence PBP2x. How PBP2x contributes to or is affected by the activation of stress response pathways like the WalRK system or others needs further exploration. nih.gov
Furthermore, investigating the interplay between PBP2x and peptidoglycan hydrolases (autolysins) during cell wall remodeling and stress response is essential. nih.govsci-hub.se An imbalance between synthesis and hydrolysis can lead to cell lysis, and understanding how PBP2x activity is coordinated with that of hydrolases under stress is crucial for developing strategies to disrupt cell wall homeostasis. oup.com Research could involve transcriptomic and proteomic studies under different stress conditions to identify co-regulated genes and proteins, as well as genetic approaches to dissect the regulatory pathways.
Implications for Fundamental Bacterial Physiology and Evolution
Understanding PBP2x has significant implications not only for combating antibiotic resistance but also for gaining deeper insights into fundamental bacterial physiology and the evolutionary processes shaping bacterial genomes.
Deeper Insights into Peptidoglycan Biogenesis and Remodeling
PBP2x is a key player in peptidoglycan synthesis, specifically in the transpeptidation reaction that cross-links glycan strands. It is primarily involved in septal peptidoglycan synthesis during cell division as part of the divisome. pnas.orgpnas.orgnih.govnih.gov While its role as a transpeptidase is well-established, the precise details of its enzymatic mechanism, including substrate recognition and the dynamics of its interaction with lipid II and other peptidoglycan precursors, warrant further investigation. nih.govcsic.es Structural studies, including X-ray crystallography and cryo-electron microscopy, of PBP2x in complex with its substrates and interacting partners could provide invaluable atomic-level insights. csic.es
The coordination between PBP2x-mediated septal synthesis and peripheral peptidoglycan synthesis, carried out by other PBPs like PBP2b and PBP1a, is also an area that requires further research. pnas.orgnih.govnih.gov The spatial and temporal separation of these processes, as suggested by localization studies, implies distinct regulatory mechanisms and potential crosstalk between the different peptidoglycan synthesis machineries. nih.govnih.gov Understanding how these processes are coordinated is fundamental to comprehending bacterial growth and division.
Furthermore, the role of PBP2x in peptidoglycan remodeling, beyond de novo synthesis, needs to be fully explored. While primarily a synthetic enzyme, its localization at the leading edge of the constricting septum suggests potential involvement in the dynamic remodeling of the septal peptidoglycan. nih.govnih.gov How PBP2x activity is integrated with the action of peptidoglycan hydrolases during septum maturation and separation is a key question. nih.govsci-hub.se
Understanding the Evolutionary Drivers of PBP Diversity in Streptococci
The diversity observed in PBP sequences, particularly in Streptococcus species, is a direct consequence of evolutionary pressures, most notably the selective pressure imposed by antibiotic use. PBP2x is a primary determinant of β-lactam resistance in Streptococcus pneumoniae, and mosaic pbp2x genes, resulting from horizontal gene transfer and recombination with genes from related streptococcal species like Streptococcus mitis, are common in resistant strains. nih.govnih.govoup.com
Future research should continue to explore the evolutionary history of pbp2x genes in Streptococci, using comparative genomics and phylogenetic approaches to track the emergence and spread of resistance-conferring alleles. nih.govoup.comresearchgate.netoup.com Identifying the specific mutations and mosaic blocks within pbp2x that contribute to reduced antibiotic affinity and understanding their functional consequences is crucial. nih.govnih.govoup.comoup.comasm.org
Furthermore, investigating the fitness cost associated with resistance-conferring PBP2x mutations is important for understanding their persistence and spread in bacterial populations. While some studies suggest that resistance mutations might impair PBP2x function, leading to growth defects, compensatory mutations in other genes or interactions with regulatory systems like CiaRH can mitigate these costs. nih.govasm.orgoup.com Research into these compensatory mechanisms and their evolutionary implications will provide insights into the complex dynamics of antibiotic resistance evolution. nih.govoup.com
Understanding the evolutionary drivers of PBP diversity also involves considering factors beyond antibiotic pressure, such as adaptation to different host environments or ecological niches. Comparative studies of PBP sequences and functions across diverse streptococcal species could shed light on the selective pressures that have shaped PBP repertoires and contributed to species-specific differences in cell wall structure and physiology.
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the role of PBP 2x in β-lactam antibiotic resistance in Streptococcus pneumoniae?
- Methodological Answer : Researchers employ a combination of genetic sequencing (e.g., PCR amplification of pbp2x alleles) and phenotypic assays such as minimum inhibitory concentration (MIC) testing to correlate mutations with resistance levels. Structural analysis via X-ray crystallography or cryo-EM can reveal altered binding affinities between PBP 2x and β-lactams. For example, studies have identified key mutations (e.g., T338A, M339F) that reduce penicillin binding . Antibody-based detection (e.g., SDS-PAGE with anti-PBP 2x monoclonal antibodies) is also used to confirm protein expression in resistant strains .
Q. How can researchers detect and quantify genetic alterations in PBP 2x across clinical isolates?
- Methodological Answer : Comparative genomic analysis of pbp2x sequences from susceptible and resistant strains identifies mutation hotspots. Techniques like multiplex PCR and Sanger sequencing are used to track recombination events (e.g., mosaic gene structures from horizontal gene transfer). Phylogenetic tools (e.g., BLAST, Clustal Omega) help map evolutionary divergence in resistant lineages .
Q. What structural features of PBP 2x make it a critical target for β-lactam antibiotics?
- Methodological Answer : The active site of PBP 2x contains a conserved serine residue (SXXK motif) essential for transpeptidase activity. Mutations in adjacent regions (e.g., the SSN and KTGT motifs) disrupt β-lactam binding, as shown in crystallography studies. Hydrogen-bonding networks and hydrophobic interactions between penicillin and the active site pocket are critical; mutations like Q552E or E442A reduce binding affinity .
Q. How do researchers validate the functional impact of PBP 2x mutations in vitro?
- Methodological Answer : Site-directed mutagenesis followed by MIC testing against β-lactams (e.g., penicillin, ceftriaxone) quantifies resistance levels. Complementation assays (e.g., expressing mutant pbp2x in susceptible strains) confirm causality. Fluorescence-based binding assays using Bocillin FL can directly measure β-lactam affinity to purified PBP 2x variants .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations improve the design of PBP 2x inhibitors?
- Methodological Answer : MD simulations predict conformational changes in PBP 2x during β-lactam binding. Residue contact analysis identifies dynamic regions (e.g., domain closure mechanisms) that influence inhibitor efficacy. For instance, simulations of the "open" vs. "closed" states of PBPs guide the design of ligands that stabilize non-functional conformations, as demonstrated in maltose-binding protein studies .
Q. What strategies resolve contradictions in PBP 2x mutation data across bacterial strains?
- Methodological Answer : Cross-strain comparative genomics and MIC correlation analyses distinguish adaptive mutations from neutral polymorphisms. Structural validation (e.g., cryo-EM of mutant PBP 2x complexes) clarifies whether mutations directly affect β-lactam binding or induce allosteric changes. For example, S. mitis strains with identical pbp2x mutations may show varying resistance levels due to epistatic interactions with other PBPs (e.g., PBP 1a) .
Q. How can computational tools predict PBP 2x binding sites for novel antimicrobial agents?
- Methodological Answer : Docking algorithms (AutoDock Vina, Rosetta) screen compound libraries against PBP 2x active sites. Machine learning models trained on structural data (e.g., PDB entries) prioritize candidates with high binding scores. Residue interaction networks (RINs) identify allosteric sites for non-competitive inhibitors, as shown in studies targeting PBP 2a in MRSA .
Q. What experimental approaches validate PBP 2x as a biosensor for ligand detection?
- Methodological Answer : Fluorescent protein insertions at computationally predicted sites (e.g., loop regions between β-strands) enable real-time monitoring of ligand-induced conformational changes. Förster resonance energy transfer (FRET)-based assays quantify domain movements, while SAXS/X-ray crystallography confirms structural shifts. This method has been applied to maltose-binding PBPs and adapted for glucose detection .
Q. How do researchers analyze the evolutionary trajectory of pbp2x in multidrug-resistant pneumococci?
- Methodological Answer : Phylogenetic reconciliation combines whole-genome sequencing data with antibiotic usage records to model mutation selection pressures. Bayesian evolutionary models (BEAST) estimate mutation rates, while recombination detection tools (RDP5) identify horizontal gene transfer events. For example, mosaic pbp2x alleles in penicillin-resistant S. pneumoniae often originate from commensal streptococci .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
